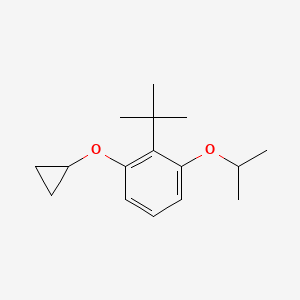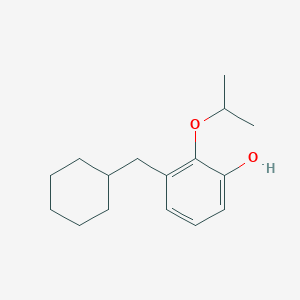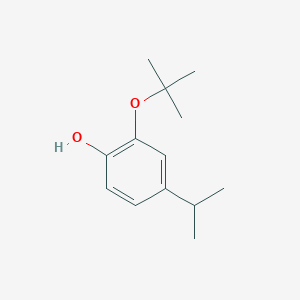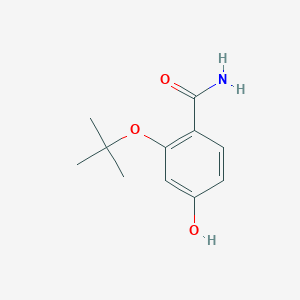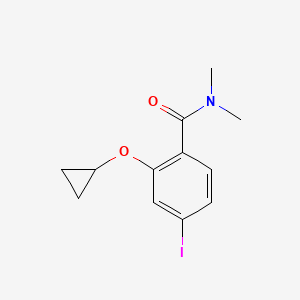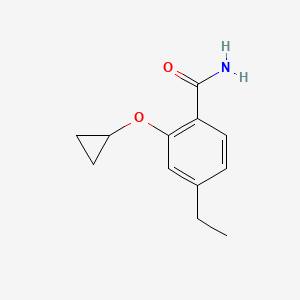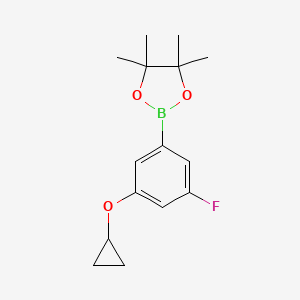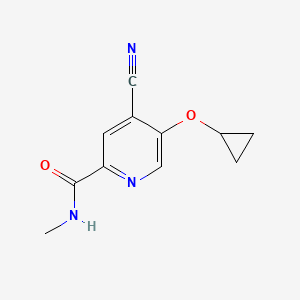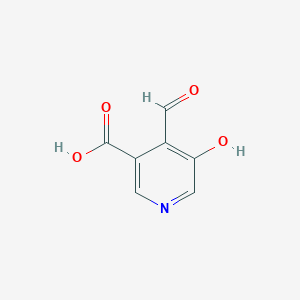
1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a cyclopropoxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropanol, methoxybenzene, and trifluoromethylbenzene.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Applications De Recherche Scientifique
1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Cyclopropyl-2-methoxy-4-(trifluoromethyl)benzene and 1-(Cyclopropylmethoxy)-4-methoxy-2-(trifluoromethyl)benzene share structural similarities but differ in specific functional groups and properties.
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
1-cyclopropyloxy-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O2/c1-15-8-4-5-10(16-7-2-3-7)9(6-8)11(12,13)14/h4-7H,2-3H2,1H3 |
Clé InChI |
BTNUOKILVCJEQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


